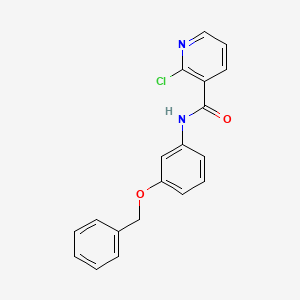

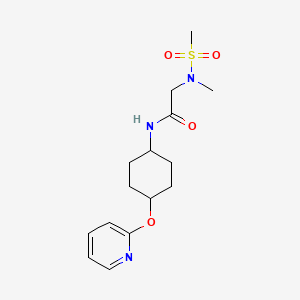

![molecular formula C23H21NO2 B2384589 N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide CAS No. 622351-62-6](/img/structure/B2384589.png)

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan gave 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which was reacted with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Vilsmeier formylation, reaction with C- and N-nucleophiles, and intramolecular cyclization .Applications De Recherche Scientifique

Synthetic Methodologies and Catalyst Development

Research has focused on developing novel synthetic routes and catalysts for complex organic molecules. For example, the preparation of pincer functionalized catalysts through reactions involving naphthylamine derivatives demonstrates the utility of complex naphthalene-based compounds in synthetic chemistry. These catalysts are employed for ketone reduction, showcasing the role of naphthalene derivatives in enhancing catalytic efficiency and selectivity (Facchetti et al., 2016).

Molecular Structure and Interaction Studies

Molecular structure and interaction studies, including crystal packing analysis and noncovalent interaction investigations, are crucial for understanding compound stability and reactivity. The detailed structural analysis of naphthalene derivatives, including hydrogen, stacking, and halogen bonding, sheds light on the noncovalent interactions that stabilize these molecules, providing insights into their potential applications in material science and drug design (Gouda et al., 2022).

Biological Activities and Pharmacological Potential

Naphthalene derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of novel naphtho-furan derivatives reveal their potential as antibacterial agents, underscoring the importance of structural diversity in discovering new pharmaceuticals (Nagarsha et al., 2023). Furthermore, studies on the free radical scavenging activity of amidoalkyl-2-naphthol derivatives highlight their antioxidant potential, which could be relevant in developing therapeutics for oxidative stress-related diseases (Boudebbous et al., 2021).

Advanced Materials and Solar Cell Applications

The exploration of naphthalene diimide derivatives for electron transporting materials in perovskite solar cells emphasizes the application of naphthalene-based compounds in renewable energy technologies. These materials contribute to the development of high-performance and stable solar cells, demonstrating the role of organic compounds in advancing photovoltaic technology (Jung et al., 2018).

Propriétés

IUPAC Name |

2-benzo[e][1]benzofuran-1-yl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-15(2)16-7-10-19(11-8-16)24-22(25)13-18-14-26-21-12-9-17-5-3-4-6-20(17)23(18)21/h3-12,14-15H,13H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJPOUVBSGKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)

![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)

![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)

![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)